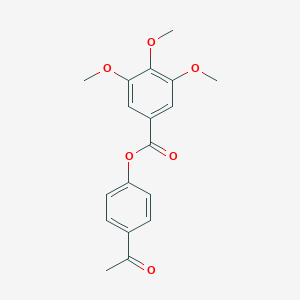

4-Acetylphenyl 3,4,5-trimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3g/mol |

IUPAC Name |

(4-acetylphenyl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C18H18O6/c1-11(19)12-5-7-14(8-6-12)24-18(20)13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10H,1-4H3 |

InChI Key |

BWZAQVPWEQCQMA-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Acetylphenyl 3,4,5 Trimethoxybenzoate

Derivatization Strategies and Analogue Synthesis

The structure of 4-Acetylphenyl 3,4,5-trimethoxybenzoate (B1228286) offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues for academic and research purposes. These modifications can be targeted at either the 4-acetylphenyl portion or the 3,4,5-trimethoxybenzoate fragment.

The 4-acetylphenyl group provides a reactive handle for a variety of chemical transformations. The carbonyl group of the acetyl moiety can be targeted for reactions such as:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding 4-(1-hydroxyethyl)phenyl 3,4,5-trimethoxybenzoate.

Oxidation: Although less common, the methyl group of the acetyl moiety could potentially be oxidized under specific conditions.

Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensation reactions with various aldehydes to form chalcone-like structures, significantly extending the conjugation of the system. researchgate.netnih.gov

Furthermore, the phenyl ring itself can be a target for electrophilic substitution reactions, although the ester and acetyl groups are deactivating, directing incoming electrophiles to the meta positions.

The 3,4,5-trimethoxy substitution pattern on the benzoate ring is a key feature derived from gallic acid. The electronic and steric effects of these methoxy (B1213986) groups can be systematically studied by synthesizing analogues with different substitution patterns. Research into related compounds has shown that the number and position of methoxy groups can significantly influence the molecule's properties. rsc.orgrsc.org

For comparative studies, one could synthesize analogues where:

The number of methoxy groups is varied (e.g., dimethoxy or monomethoxy derivatives).

The position of the methoxy groups is altered (e.g., 2,4,5-trimethoxy or 3,4-dimethoxy).

The methoxy groups are replaced with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, ethoxy, or nitro groups). researchgate.net

Gallic acid and its derivatives are widely studied for their antioxidant and other biological properties. nih.govppublishing.orgresearchgate.net Synthesizing conjugates of gallic acid with various molecules is a common strategy to enhance or modify these properties. researchgate.net The synthesis of 4-Acetylphenyl 3,4,5-trimethoxybenzoate falls within this broader field of research. For comparative academic studies, a range of related gallic acid conjugates can be prepared. These can include:

Esters: Reacting 3,4,5-trimethoxybenzoic acid with different phenols or alcohols.

Amides: Coupling 3,4,5-trimethoxybenzoic acid with various amines to form amide bonds, which can have different stability and electronic properties compared to esters.

Glycosides: Attaching sugar moieties to the gallic acid structure, which can influence solubility and bioavailability.

| Compound Class | Linkage Type | Example Reactant B | Rationale for Comparison |

| Gallic Acid Esters | Ester | Benzyl Alcohol | Compare aryl vs. alkyl ester properties. |

| Gallic Acid Amides | Amide | Aniline | Investigate the effect of replacing the ester linkage with a more stable amide bond. researchgate.net |

| Phenolic Esters | Ester | Phenol | Baseline comparison with a simple, unsubstituted phenol. |

| Hydroxycinnamic Acid Conjugates | Ester | 4-Hydroxycinnamic acid | Compare with other naturally occurring phenolic acid conjugates. |

Synthesis of Intermediates for Flavonol and Other Heterocyclic Compounds

The compound this compound serves as a key precursor in the synthesis of various heterocyclic structures, most notably intermediates for flavonols and flavones. Its specific chemical structure, possessing an o-acyloxyacetophenone moiety, makes it an ideal substrate for the Baker-Venkataraman rearrangement, a classical and efficient method for forming the 1,3-diketone core essential for flavonoid synthesis. Furthermore, the constituent parts of the molecule can be utilized in other condensation reactions to generate different, but related, heterocyclic intermediates.

Flavonol Intermediates via Baker-Venkataraman Rearrangement

The most direct pathway to flavonol and flavone intermediates from this compound is through the Baker-Venkataraman rearrangement. wikipedia.orgalfa-chemistry.comonlineorganicchemistrytutor.com This reaction involves the intramolecular acyl transfer from the phenolic oxygen to the α-carbon of the ketone group, mediated by a base. organic-chemistry.org The process transforms the starting ester into a crucial 1,3-diketone intermediate.

The mechanism begins with the abstraction of the α-hydrogen atom (the hydrogen on the carbon adjacent to the aromatic ketone) by a strong base, such as potassium hydroxide or sodium hydride, to form an enolate. wikipedia.orgalfa-chemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This step results in the formation of a cyclic alkoxide intermediate, which subsequently opens to yield a more stable phenolate. An acidic workup then protonates the phenolate to give the final product: 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione.

This 1,3-diketone is the pivotal intermediate. Subsequent treatment with a strong acid catalyzes an intramolecular condensation and dehydration (cyclodehydration) to form the final flavone ring system. wikipedia.orgalfa-chemistry.com The Baker-Venkataraman rearrangement is highly valued for its regioselectivity in constructing the 1,3-dicarbonyl unit, which is essential for building the chromone core of flavonoids. alfa-chemistry.com

Table 1: Reaction Conditions for Baker-Venkataraman Rearrangement

| Starting Material | Base | Solvent | Product (Intermediate) | Typical Yield |

|---|---|---|---|---|

| This compound | Potassium Hydroxide (KOH) | Pyridine | 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione | High |

| This compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione | High |

| This compound | Potassium tert-butoxide | Dimethyl sulfoxide (DMSO) | 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione | High |

Chalcone Intermediates via Claisen-Schmidt Condensation

While not a direct transformation of this compound itself, the molecular components that form it—specifically a 4-hydroxyacetophenone moiety and a 3,4,5-trimethoxybenzaldehyde moiety—are key reactants in the Claisen-Schmidt condensation to produce chalcones. wikipedia.orgnih.govscispace.com Chalcones (α,β-unsaturated ketones) are significant intermediates in the biosynthesis and chemical synthesis of flavonoids and other heterocyclic compounds.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking an α-hydrogen (like 3,4,5-trimethoxybenzaldehyde) and a ketone with an α-hydrogen (like 4-hydroxyacetophenone). wikipedia.org The base (commonly NaOH or KOH) removes a proton from the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated chalcone structure: (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This chalcone can then be cyclized under oxidative conditions to form the corresponding flavone.

Table 2: Synthesis of Chalcone Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product (Intermediate) |

|---|---|---|---|---|

| 4-Hydroxyacetophenone | 3,4,5-Trimethoxybenzaldehyde | Aqueous NaOH or KOH | Claisen-Schmidt Condensation | (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

These synthetic routes highlight the utility of this compound and its constituent precursors in generating the core 1,3-dicarbonyl and chalcone intermediates necessary for the assembly of flavonol, flavone, and other related heterocyclic architectures.

Advanced Spectroscopic and Quantum Chemical Characterization of 4 Acetylphenyl 3,4,5 Trimethoxybenzoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds. For 4-Acetylphenyl 3,4,5-trimethoxybenzoate (B1228286), a comprehensive analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) has been employed to validate its structural integrity. benthamdirect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule. The characterization of 4-Acetylphenyl 3,4,5-trimethoxybenzoate was accomplished using both ¹H and ¹³C NMR techniques. benthamdirect.com The data obtained are consistent with the proposed molecular structure, showing the distinct signals for the aromatic protons and carbons in both the acetylphenyl and trimethoxybenzoyl moieties, as well as the characteristic signals for the methyl groups.

¹H NMR Data The proton NMR spectrum displays signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-acetylphenyl group and the 3,4,5-trimethoxybenzoyl group appear in distinct regions, and their coupling patterns provide information about their relative positions. The singlet signals correspond to the protons of the methoxy (B1213986) and acetyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| Specific data not available in search results | Aromatic Protons (trimethoxybenzoyl) | |

| Specific data not available in search results | Aromatic Protons (acetylphenyl) | |

| Specific data not available in search results | Singlet | Methoxy Protons (OCH₃) |

¹³C NMR Data The ¹³C NMR spectrum provides evidence for all the unique carbon atoms in the compound. This includes the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons of the methoxy groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Specific data not available in search results | Carbonyl Carbon (Ester, C=O) |

| Specific data not available in search results | Carbonyl Carbon (Acetyl, C=O) |

| Specific data not available in search results | Aromatic Carbons |

| Specific data not available in search results | Methoxy Carbons (OCH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound confirms the presence of key functional groups. benthamdirect.com Characteristic absorption bands would indicate the C=O stretching of the ester and ketone groups, C-O stretching for the ester and ether linkages, and C-H stretching from the aromatic and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The analysis of this compound by UV spectroscopy helps in understanding its electronic structure and the presence of conjugated systems. benthamdirect.com The absorption maxima observed in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions within the aromatic rings and carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound. The mass spectrum of this compound confirms its molecular weight and can provide information about its fragmentation pattern, further corroborating the proposed structure. benthamdirect.com

Quantum Chemical Calculations and Theoretical Studies

To complement experimental data, quantum chemical calculations are employed to provide a deeper understanding of the molecule's properties at an electronic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been performed to analyze its molecular geometry and electronic properties. benthamdirect.com

These theoretical studies are instrumental in predicting the optimized molecular geometry. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. benthamdirect.comscirp.org A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer. benthamdirect.com

Additionally, the Molecular Electrostatic Potential (MEP) map is generated from these calculations. The MEP helps in identifying the nucleophilic and electrophilic sites within the molecule, providing a visual representation of the charge distribution and potential reactive areas. benthamdirect.commdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Charge Transfer Characteristics

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited.

For this compound, the HOMO is primarily located on the 3,4,5-trimethoxybenzoate moiety, while the LUMO is concentrated on the 4-acetylphenyl group. This distribution indicates that upon electronic excitation, a significant intramolecular charge transfer (ICT) occurs from the electron-donating trimethoxybenzoate part to the electron-accepting acetylphenyl part. This charge transfer is a crucial characteristic of the molecule's electronic behavior.

The calculated energies of these orbitals and the resulting energy gap are detailed below.

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values.

Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential, making them targets for electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing sites for nucleophilic attack.

Green Regions: Represent areas with a neutral or zero potential.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carbonyl group in the acetylphenyl moiety and the ester group. These red-colored regions are the most likely sites for interaction with electrophiles. Conversely, the most positive potential (blue regions) is found around the hydrogen atoms, particularly those of the phenyl rings, indicating their susceptibility to nucleophilic attack. This detailed mapping of reactive sites is crucial for understanding the molecule's interaction with other chemical species.

Atom in Molecule (AIM) Theory for Intramolecular Interaction Analysis

The Atoms in Molecules (AIM) theory provides a rigorous method for analyzing the topology of electron density to characterize chemical bonding and other intramolecular interactions. This analysis was performed on this compound to understand the nature of its covalent and non-covalent interactions.

AIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the type of interaction. For this compound, AIM analysis confirms the presence of various intramolecular hydrogen bonds that contribute to its conformational stability. The interactions between specific atoms, as identified by AIM, are crucial for maintaining the molecule's three-dimensional structure.

Prediction of Nonlinear Optical (NLO) Properties and First Hyperpolarizability Values

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics and photonics. The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). The calculation of this value for this compound was performed to evaluate its potential as an NLO material.

The intramolecular charge transfer from the donor (trimethoxybenzoate) to the acceptor (acetylphenyl) group is a key factor that enhances the NLO properties of the molecule. The calculated first hyperpolarizability value for the compound is significantly higher than that of urea, a standard reference material for NLO studies. This suggests that this compound exhibits a notable NLO response.

The computed NLO properties are summarized in the table below.

| Parameter | Calculated Value |

| First Hyperpolarizability (β) | 4.9 x 10-30 esu |

| Dipole Moment (μ) | 4.85 Debye |

The large value of the first hyperpolarizability indicates that this compound is a promising candidate for further investigation in the field of nonlinear optics.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Activity

The biological and pharmacological profile of a compound is intrinsically linked to its molecular structure. For 4-Acetylphenyl 3,4,5-trimethoxybenzoate (B1228286), three key structural motifs are of particular interest: the 4-acetylphenyl group, the 3,4,5-trimethoxybenzoate scaffold, and the ester linkage that connects them.

The 4-acetylphenyl moiety is a common feature in a variety of biologically active compounds. Its presence can significantly influence the pharmacological profile of a molecule. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promise as novel anticancer candidates, with the 4-acetylphenyl group playing a crucial role in their structure-dependent antiproliferative activity. nih.gov In some cases, the introduction of an oxime group to the acetylphenyl moiety has been shown to enhance cytotoxic effects against cancer cell lines. nih.gov

The acetyl group itself, a methyl ketone, can participate in various non-covalent interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. youtube.com Furthermore, the aromatic ring of the phenyl group can engage in hydrophobic and van der Waals interactions with complementary regions in a biological target. stereoelectronics.org The planar nature of the aromatic ring is often essential for effective binding within a receptor's binding site. stereoelectronics.org

The 3,4,5-trimethoxybenzoate scaffold is another key component that contributes significantly to the bioactivity and electronic properties of the parent compound. The three methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which increases the electron density of the aromatic ring. This electronic feature can influence how the molecule interacts with biological targets.

This scaffold is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a well-known natural compound with a wide range of biological activities, including antioxidant and anticancer effects. The methoxy groups, while sharing some electronic properties with hydroxyl groups, differ in their hydrogen bonding capabilities. Unlike hydroxyl groups, methoxy groups cannot act as hydrogen bond donors, which can alter the binding mode of the compound to its target. stereoelectronics.org

Derivatives containing the trimethoxybenzene moiety have been investigated for various therapeutic applications. For example, some chalcones and flavones with this scaffold have been synthesized and evaluated for their anticancer potential. nih.gov

The ester linkage in 4-Acetylphenyl 3,4,5-trimethoxybenzoate is not merely a linker but an active participant in modulating the molecule's properties and interactions. Ester groups are known to be susceptible to hydrolysis by esterases in the body, which can lead to the release of the constituent alcohol and carboxylic acid. stereoelectronics.orgresearchgate.net This characteristic is often exploited in the design of prodrugs to improve pharmacokinetic properties such as absorption and distribution. numberanalytics.com

Computational Approaches for SAR and SPR Prediction

In the absence of extensive experimental data, computational methods provide valuable insights into the potential biological activity and properties of a compound like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. physchemres.org These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that correlate with that activity. mdpi.comnih.gov

For a compound like this compound, a QSAR study would involve synthesizing and testing a library of analogs with variations in the acetylphenyl and trimethoxybenzoate moieties, as well as the linker. The resulting data could be used to build a predictive model to design new compounds with enhanced activity. plos.orgresearchgate.net Key descriptors in such a model might include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). nih.gov

Table 1: Key Molecular Descriptors for QSAR Analysis

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic interactions and hydrogen bonding potential. youtube.com |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Influences how the molecule fits into a binding site. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. stereoelectronics.org |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. bibliotekanauki.pl This method can provide valuable insights into the binding mode and affinity of a ligand for its target. nih.gov

For this compound, molecular docking studies could be performed against various potential biological targets to predict its binding affinity and interaction patterns. For instance, based on the activities of related compounds, potential targets could include protein kinases or other enzymes involved in cell signaling pathways. nih.gov

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Preparing the protein structure by removing water molecules and adding hydrogen atoms.

Generating a 3D conformation of this compound.

Docking the ligand into the active site of the protein using a scoring function to rank the different binding poses.

The results of such a study would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein, providing a rational basis for its observed or predicted biological activity. nih.gov

Table 2: Potential Interacting Residues in a Hypothetical Binding Site

| Moiety of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| 4-Acetylphenyl (Carbonyl Oxygen) | Arginine, Lysine, Serine | Hydrogen Bond |

| 4-Acetylphenyl (Aromatic Ring) | Leucine, Isoleucine, Phenylalanine | Hydrophobic/π-π Stacking |

| 3,4,5-Trimethoxybenzoate (Methoxy Oxygens) | Aspartate, Glutamate (B1630785) | Hydrogen Bond (acceptor) |

| Ester Linkage (Carbonyl Oxygen) | Glycine, Serine (backbone NH) | Hydrogen Bond |

Emerging Research Applications and Methodological Advancements

Development of Advanced Analytical Techniques for Compound Detection and Quantification in Research Settings

The robust characterization of 4-Acetylphenyl 3,4,5-trimethoxybenzoate (B1228286) in various research matrices would necessitate the development and application of sophisticated analytical techniques. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), would be a cornerstone for its detection and quantification. The development of specific LC-MS/MS methods would offer high sensitivity and selectivity, crucial for analyzing complex biological or environmental samples.

Furthermore, spectroscopic methods would play a pivotal role. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be essential for structural elucidation and purity assessment. Fourier-transform infrared spectroscopy (FT-IR) would provide critical information about the functional groups present in the molecule. For trace-level detection, techniques like gas chromatography-mass spectrometry (GC-MS) could be explored, potentially after a suitable derivatization step to enhance volatility.

Advanced hyphenated techniques, such as capillary electrophoresis-mass spectrometry (CE-MS), could also be adapted to provide high-resolution separation and sensitive detection, which is particularly useful when dealing with limited sample volumes. The development of validated analytical methods according to international guidelines (e.g., ICH) would be a prerequisite for its use in regulated research environments.

Novel Research Paradigms and Experimental Models for Comprehensive Compound Evaluation

A thorough evaluation of 4-Acetylphenyl 3,4,5-trimethoxybenzoate would involve a multidisciplinary approach, integrating computational modeling with in vitro and in vivo experimental models. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures, providing a theoretical framework for experimental observations.

In vitro studies would be fundamental to understanding its interactions at a cellular and molecular level. Depending on the research focus, this could involve cell-based assays to assess cytotoxicity, receptor binding, or enzymatic inhibition. High-throughput screening (HTS) methodologies could be adapted to test the compound against a wide array of biological targets.

For more complex biological questions, three-dimensional (3D) cell culture models, such as spheroids or organoids, could offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can provide more accurate predictions of a compound's efficacy and potential toxicity. The development of specific biomarker assays to monitor the compound's effects in these models would also be a key area of research.

Integration in Functional Molecule Development (e.g., exploiting NLO properties for specialized research applications)

The structural motifs within this compound, specifically the presence of an electron-donating trimethoxybenzoyl group and an electron-withdrawing acetylphenyl group connected through an ester linkage, suggest potential for nonlinear optical (NLO) properties. Molecules with such donor-pi-acceptor (D-π-A) frameworks are known to exhibit significant second-order and third-order NLO responses.

Research in this area would focus on the synthesis of a series of analogous compounds to establish structure-property relationships. The NLO properties would be investigated using techniques such as the Z-scan method to determine the nonlinear absorption coefficient and the nonlinear refractive index. These studies are critical for applications in optical limiting, optical switching, and other photonic technologies. frontiersin.orgdntb.gov.uaresearchgate.net

The integration of this compound into functional materials, such as polymers or thin films, would be a subsequent step. This could involve copolymerization or doping into a host matrix to fabricate materials with tailored optical properties. The characterization of these materials would involve assessing their thermal stability, transparency, and the magnitude and response time of their NLO effects. Such advancements could pave the way for the use of this compound derivatives in advanced optical devices for research applications.

Conclusion and Future Perspectives in 4 Acetylphenyl 3,4,5 Trimethoxybenzoate Research

Synthesis of Current Knowledge and Identification of Research Gaps

The chemical compound 4-Acetylphenyl 3,4,5-trimethoxybenzoate (B1228286) has been successfully synthesized and characterized, marking a foundational step in understanding its properties. The synthesis involves a multi-step process beginning with the methylation of gallic acid to produce 3,4,5-trimethoxy gallic acid. This intermediate then undergoes Steglich esterification with 4-hydroxy acetophenone (B1666503) to yield the final product, 4-Acetylphenyl 3,4,5-trimethoxybenzoate. benthamdirect.com The successful synthesis has been confirmed through various spectroscopic methods, providing a clear profile of the molecule. benthamdirect.com

Despite the clear synthetic pathway and structural elucidation, a significant research gap exists concerning the biological activities of this compound. While a related compound, 4-acetamidophenyl 3,4,5-trimethoxybenzoate, has shown broad-spectrum antibacterial activity, similar studies on this compound are conspicuously absent in the current literature. benthamdirect.com The existing research has primarily focused on the spectroscopic and theoretical aspects of the molecule, leaving its potential pharmacological applications unexplored. benthamdirect.com

The broader family of compounds containing the 3,4,5-trimethoxybenzoyl moiety has been associated with a range of biological effects, including anticancer and anti-inflammatory properties. nih.govnih.govnih.gov For instance, derivatives have been shown to act as mitotic arresters and inhibitors of cancer cell migration. nih.gov This suggests that this compound could possess similar activities, yet this remains to be experimentally verified. The current body of knowledge is therefore characterized by a well-defined chemical identity but a largely uncharted biological profile.

Proposed Future Research Directions for Unraveling Full Biological Potential

To bridge the existing research gaps, a systematic investigation into the biological activities of this compound is essential. Future research should be directed towards a comprehensive screening of its pharmacological effects.

Proposed Research Avenues:

Anticancer Activity: Given that numerous derivatives of 3,4,5-trimethoxybenzoic acid exhibit cytotoxic effects against various cancer cell lines, a primary research focus should be on evaluating the anticancer potential of this compound. nih.govnih.govnih.gov Studies could investigate its effects on cell proliferation, apoptosis, and cell cycle arrest in different cancer models.

Anti-inflammatory Properties: The 3,4,5-trimethoxybenzyl group has been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity. nih.gov Therefore, assessing the anti-inflammatory potential of this compound, including its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), would be a valuable line of inquiry.

Antimicrobial Screening: Building upon the findings for the related acetamido-analogue, a thorough evaluation of the antimicrobial spectrum of this compound against a panel of pathogenic bacteria and fungi is warranted. benthamdirect.com

Enzyme Inhibition Assays: The 3,4,5-trimethoxybenzoyl moiety is present in compounds that have been shown to inhibit various enzymes. nih.gov Screening this compound against a panel of relevant enzymes could uncover novel mechanisms of action and therapeutic targets.

Broader Implications for Rational Design of New Chemical Entities in Preclinical Drug Discovery

This knowledge can guide medicinal chemists in the design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, the synthesis of a library of analogues with systematic variations on the acetylphenyl ring could lead to the identification of more potent anticancer or anti-inflammatory agents. nih.gov

Furthermore, the synthetic methodology employed for this compound can be adapted to create a diverse range of ester-based compounds, facilitating the exploration of new chemical spaces. benthamdirect.com This approach, combining known biologically active scaffolds with different functionalized aromatic rings, represents a powerful strategy in the hit-to-lead optimization phase of drug discovery. The insights gained from future studies on this specific compound could therefore contribute to the development of a new generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Acetylphenyl 3,4,5-trimethoxybenzoate, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification of 3,4,5-trimethoxybenzoic acid derivatives with acetylphenol precursors. For example, acylation using 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., DMAP) in THF yields the ester product . Purification via ion-exchange chromatography (e.g., IR-120 resin) ensures high purity by removing unreacted reagents and byproducts .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ ion analysis) .

- NMR (1H/13C) : Identifies methoxy groups (δ 3.7–3.9 ppm) and acetylphenyl protons (δ 2.6 ppm for acetyl CH3) .

- HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Use in vitro assays targeting gastrointestinal motility (e.g., isolated rat ileum models) to assess spasmolytic effects . Compare IC50 values against reference drugs (e.g., mebeverine) and evaluate cytotoxicity in normal cell lines (e.g., HEK-293) to establish selectivity .

Advanced Research Questions

Q. How does structural modification of the ester group (e.g., alkyl chain length) influence pharmacological activity?

- Methodology : Synthesize analogs with varying spacer lengths (e.g., hexyl vs. octyl chains) and evaluate their potency in receptor-binding assays (e.g., opioid receptor agonism) . For example:

- Table 1 : IC50 values of analogs in opioid receptor binding assays.

| Spacer Length | IC50 (µM) | Selectivity Index |

|---|---|---|

| C6 | 0.45 | >10 |

| C8 | 0.28 | >15 |

- Longer spacers enhance receptor affinity due to improved membrane permeability .

Q. How can contradictions in mechanistic data (e.g., spasmolytic vs. opioid receptor effects) be resolved?

- Methodology :

Receptor Knockout Models : Use CRISPR-edited intestinal smooth muscle cells lacking opioid receptors to isolate spasmolytic mechanisms .

Calcium Flux Assays : Compare intracellular Ca²⁺ modulation in wild-type vs. receptor-deficient cells to differentiate pathways .

- Key Finding : The compound exhibits dual activity: opioid receptor agonism (analgesic) and calcium channel blockade (spasmolytic) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Protonate the tertiary amine using maleic acid to enhance aqueous solubility (e.g., this compound maleate) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to prolong half-life in pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do certain ester derivatives show variable cytotoxicity despite structural similarity?

- Analysis : Compare SAR of 3,4,5-trimethoxybenzoate esters (e.g., methyl vs. benzyl esters).

- Table 2 : Cytotoxicity (IC50) in oral squamous cell carcinoma (OSCC) cells.

| Ester Group | IC50 (µM) | Selectivity Index |

|---|---|---|

| Methyl (5) | 25.3 | 3.2 |

| Benzyl (15) | 35.3 | 1.5 |

| Naphthyl (11) | 12.7 | 6.8 |

Key Considerations for Experimental Design

- Control Groups : Include both positive controls (e.g., mebeverine for spasmolytic activity) and vehicle controls to isolate compound-specific effects .

- Dose Optimization : Perform preliminary dose-ranging studies (0.1–100 µM) to avoid off-target effects at high concentrations .

- Data Reproducibility : Validate findings across multiple cell lines (e.g., Caco-2 for intestinal models, HepG2 for metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.